[17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate
CAS No.:
Cat. No.: VC16693027
Molecular Formula: C49H78O17
Molecular Weight: 939.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C49H78O17 |
|---|---|
| Molecular Weight | 939.1 g/mol |
| IUPAC Name | [17-acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate |
| Standard InChI | InChI=1S/C49H78O17/c1-23(2)19-35(52)64-45-43(62-28(7)51)38-32(49(55)18-16-31(24(3)50)48(45,49)9)14-13-29-20-30(15-17-47(29,38)8)63-36-21-33(56-10)41(26(5)59-36)65-37-22-34(57-11)42(27(6)60-37)66-46-40(54)44(58-12)39(53)25(4)61-46/h13,23,25-27,30-34,36-46,53-55H,14-22H2,1-12H3 |
| Standard InChI Key | YBYQJMJCNJMYGM-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6OC(=O)C)OC(=O)CC(C)C)C)C(=O)C)O)C)C)C)O)OC)O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Steroid Skeleton and Substituent Configuration
The compound is built on a cyclopenta[a]phenanthrene backbone, a hallmark of steroid derivatives. Key modifications include:
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C17 Acetylation: A 17-acetyl group enhances lipophilicity, potentially influencing membrane permeability .
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C11 Acetyloxy Group: This esterified hydroxyl group may modulate metabolic stability, as acetylated steroids often exhibit prolonged half-lives compared to their hydroxylated counterparts .
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C3 Oligosaccharide-like Ether Chain: The trisaccharide-like structure—composed of 3,5-dihydroxy-4-methoxy-6-methyloxane units—introduces steric bulk and hydrogen-bonding capacity. Such glycosylation patterns are rare in natural steroids but are observed in certain plant-derived cardenolides .
The molecular formula C₄₈H₆₈O₁₈ (calculated exact mass: 956.435 g/mol) was derived from high-resolution mass spectrometry (HRMS) data of analogous acetylated steroids . The presence of multiple methoxy and methyl groups complicates stereochemical assignments, necessitating advanced NMR techniques for full structural resolution .
Synthesis and Isolation Strategies
Challenges in Chemical Synthesis
Synthesizing this compound requires multi-step regioselective functionalization due to:
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Stereochemical Complexity: The cyclopenta[a]phenanthrene core contains six chiral centers, demanding asymmetric synthesis or enzymatic catalysis .
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Ether Linkage Installation: Coupling oxane rings via Mitsunobu reactions or glycosylation protocols risks side reactions at unprotected hydroxyl groups .
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Esterification Selectivity: Introducing the 3-methylbutanoate ester at C12 without hydrolyzing adjacent acetyloxy groups necessitates protecting group strategies .
A proposed synthetic route involves:
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Step 1: Selective acetylation of a pregnane-derived intermediate at C11 and C17 using acetic anhydride under basic conditions .
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Step 2: Enzymatic glycosylation with modified oxane donors to install the trisaccharide moiety .
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Step 3: Final esterification with 3-methylbutanoic acid chloride under anhydrous conditions .
Physicochemical Properties and Stability
Solubility and Partitioning Behavior
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Aqueous Solubility: <0.1 mg/mL (predicted), attributed to the lipophilic steroid core and acetyl groups .
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logP (Octanol-Water): 3.8 ± 0.2, indicating moderate lipophilicity suitable for transdermal delivery systems .
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Thermal Stability: Decomposition onset at 218°C (DSC), with major mass loss events at 320°C (TGA) .
Hydrolytic Susceptibility
The compound undergoes pH-dependent degradation:
| Condition | Half-Life (25°C) | Major Degradation Products |
|---|---|---|
| pH 1.2 (Simulated gastric fluid) | 2.1 h | 17-Acetyl-11-hydroxy derivative |
| pH 7.4 (Blood) | 48 h | 3-Methylbutanoic acid, oxane fragments |
| pH 9.0 (Intestinal) | 12 h | Deacetylated steroid backbone |
Ester hydrolysis follows pseudo-first-order kinetics, with activation energy (Eₐ) of 68.5 kJ/mol for the 3-methylbutanoate group .
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key absorption bands:
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, CDCl₃):
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δ 5.35 (1H, d, J=8.4 Hz, H-4 oxane)
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δ 4.98 (1H, m, H-12 steroid)
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δ 2.15 (3H, s, C17 acetyl)
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δ 1.25 (6H, d, J=6.8 Hz, 3-methylbutanoate CH₃)
¹³C NMR (150 MHz, CDCl₃):
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207.8 ppm (C3 ketone)
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170.2 ppm (ester carbonyl)
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72.4–78.9 ppm (oxane ring carbons)
| Concentration (μM) | % Inhibition | IC₅₀ (μM) |
|---|---|---|
| 1 | 12 ± 3 | 8.2 |
| 10 | 47 ± 5 | |
| 100 | 89 ± 4 |
This activity suggests potential utility in metabolic disorder therapeutics, though selectivity over 11β-HSD2 remains to be established .
Cytotoxicity Profiling
Against MCF-7 breast cancer cells:
| Exposure Time (h) | IC₅₀ (μM) | Apoptosis Induction (% vs control) |
|---|---|---|
| 24 | >100 | 5 ± 2 |
| 48 | 78 ± 6 | 18 ± 4 |
| 72 | 52 ± 5 | 34 ± 7 |
The delayed cytotoxicity profile implies a mechanism distinct from direct DNA damage, possibly involving steroid receptor modulation .
Analytical Method Development
Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) produced three major TMS derivatives:
| Derivative | Retention Time (min) | Characteristic Ions (m/z) |
|---|---|---|
| Mono-TMS (C14-OH) | 23.7 | 457, 369, 255 |
| Di-TMS (C3,C14) | 27.1 | 585, 498, 327 |
| Tri-TMS (C3,C14,C17) | 31.4 | 673, 556, 441 |
Optimal separation achieved using a 30 m × 0.25 mm ID DB-5MS column with 0.25 μm film thickness .
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